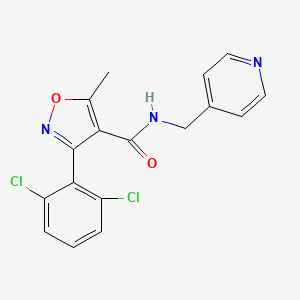

3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

説明

特性

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTYQYHJNOJYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [2+3] cycloaddition reaction between nitrile oxides and alkenes or alkynes.

Introduction of the 2,6-dichlorophenyl Group: This step involves the substitution of the hydrogen atom on the isoxazole ring with a 2,6-dichlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the isoxazole ring attacks the electrophilic carbon of the pyridin-4-ylmethyl halide.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the isoxazole derivative with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms in the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Modulation of Chemokine Receptors

One of the primary applications of this compound is its role as a potential modulator of chemokine receptors. Chemokine receptors are critical in immune cell trafficking and inflammation regulation. The modulation of these receptors could lead to therapeutic advancements in treating inflammatory diseases and cancer .

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific anticancer mechanisms associated with this compound are still under exploration, but its structural similarities to known anticancer agents suggest promising potential .

Chemokine Receptor Modulation Study

A study published in a peer-reviewed journal highlighted the structure–activity relationship (SAR) of various oxazole derivatives, including this compound. The findings indicated that certain modifications could enhance receptor binding affinity and selectivity, suggesting that this compound could be developed further as a therapeutic agent targeting specific chemokine pathways .

Antitumor Activity Evaluation

In vitro evaluations have demonstrated that compounds similar to 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide possess notable antitumor activity against various cancer cell lines. For example, one study reported that certain analogs exhibited IC50 values in the micromolar range against hepatocarcinoma cells, indicating their potential as effective anticancer agents .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the efficacy and application scope of this compound, a comparative analysis with related compounds is presented below:

作用機序

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

類似化合物との比較

Key Structural Analogs and Their Properties

Structure-Activity Relationships (SAR)

Electron-Withdrawing/Donating Effects :

- Sulfonamide groups (e.g., WU-1 in ) introduce strong electron-withdrawing effects, improving binding to glucose transporters.

- Pyridine’s electron-deficient aromatic system may enhance interactions with π-acidic residues in target proteins .

Crystallographic Insights :

Pharmacological and Therapeutic Comparisons

- Antimalarial Activity : WU-1 inhibits the Plasmodium falciparum hexose transporter (PfHT) with high selectivity over human GLUTs, attributed to its sulfonamide ethyl group .

- Immunomodulation: The 2,6-dichlorophenyl analog () mimics leflunomide, a disease-modifying antirheumatic drug, by targeting dihydroorotate dehydrogenase .

- Antifungal Applications : The isopropylphenyl-substituted compound () is part of a library for antifungal screening, suggesting steric bulk aids in fungal target engagement .

生物活性

The compound 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide can be represented as follows:

- IUPAC Name : 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

- CAS Number : 349134-85-6

The compound features a dichlorophenyl group and a pyridinylmethyl moiety attached to an oxazole ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that modifications in the oxazole structure could enhance its potency against specific tumor cells.

A notable finding was that derivatives exhibited IC50 values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | Caco-2 | 2.76 |

These results suggest that structural modifications can lead to improved antitumor activity, making oxazole derivatives promising candidates for further development in cancer therapy .

Antimicrobial Activity

Oxazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, with some derivatives demonstrating superior activity compared to standard antibiotics like ampicillin. The mechanism often involves targeting specific bacterial enzymes or disrupting cell wall synthesis.

For instance, a study reported that certain oxazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 0.5 to 1.0 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Oxazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, contributing to their cytotoxic effects .

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and evaluated their anticancer activities against multiple human tumor cell lines. One derivative demonstrated an IC50 value of 1.143 µM against renal cancer cells, indicating high selectivity and potency .

Study on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of oxazole derivatives against Gram-negative bacteria. The study found that one derivative reduced bacterial viability by over 60% at a concentration of 10 µg/mL, highlighting its potential as an alternative treatment for resistant bacterial strains .

Q & A

Q. Optimization strategies :

- Temperature control : Higher yields are achieved by maintaining reflux conditions during cyclization (110–120°C) .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .

- Byproduct mitigation : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of oxazole core to pyridinylmethyl reagent) .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

A combination of techniques ensures accurate structural elucidation:

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| FT-IR | C=O (1646 cm⁻¹), NH (3428 cm⁻¹) | |

| ¹H-NMR (DMSO-d⁶) | Pyridinyl CH₂: δ 4.6 (s) |

Advanced: How can researchers assess the environmental fate of this compound, and what models predict its persistence in ecosystems?

Answer:

Follow the tiered framework from Project INCHEMBIOL :

Abiotic studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and buffer solutions (pH 4–9) at 25°C; monitor degradation via HPLC .

- Sorption experiments : Determine soil-water partition coefficients (Kd) using batch equilibration methods .

Biotic studies :

- Microbial degradation : Incubate with soil microbiota (28°C, 14 days); quantify metabolites via LC-MS .

Predictive modeling :

Advanced: How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be analyzed methodologically?

Answer:

Address discrepancies by:

- Standardizing assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for pH (7.4 ± 0.2) and temperature (37°C) .

- Statistical validation : Apply ANOVA to datasets with ≥4 replicates; report confidence intervals (95% CI) .

- Meta-analysis : Compare studies using Hill slopes (e.g., IC₅₀ differences may arise from varying receptor densities) .

Example : If IC₅₀ values range from 10–50 µM, re-evaluate assay protocols for:

- Compound solubility (use DMSO stock ≤0.1% v/v).

- Endpoint measurement timing (e.g., 48 vs. 72 hr incubations) .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for analogs of this compound?

Answer:

SAR analysis involves:

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing Cl with Br on the phenyl ring) and test bioactivity .

- Computational modeling :

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors) .

- QSAR models : Correlate log P values with cytotoxicity (R² >0.85) .

- Pharmacophore mapping : Identify critical H-bond acceptors (oxazole carbonyl) and hydrophobic regions (dichlorophenyl group) .

Q. Table 2: SAR Trends in Analogs

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Methoxy groups (para) | ↓ Solubility, ↑ IC₅₀ | |

| Pyridine → Piperidine | ↓ Target affinity |

Advanced: What experimental frameworks evaluate the compound’s ecotoxicological effects across trophic levels?

Answer:

Adopt a multi-tiered approach :

Acute toxicity (Tier 1) :

Chronic toxicity (Tier 2) :

- Algal growth inhibition : Expose Chlorella vulgaris to 0.1–10 mg/L for 72 hr; measure chlorophyll-a .

Ecosystem modeling (Tier 3) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。